molecular formula C32H29ClN4O4 B2936362 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide CAS No. 441051-27-0

3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide

Cat. No. B2936362
CAS RN: 441051-27-0
M. Wt: 569.06
InChI Key: TXEVRLKZAFWHSZ-UHFFFAOYSA-N
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Description

3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a useful research compound. Its molecular formula is C32H29ClN4O4 and its molecular weight is 569.06. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Catalysis

The compound could act as a ligand in catalytic systems due to its potential to coordinate with metals. This could be explored in the development of new catalytic processes for organic synthesis, potentially improving the efficiency and selectivity of chemical reactions.

Each of these applications leverages different aspects of the compound’s structure and properties, demonstrating its versatility in scientific research. While the current web search did not yield specific studies on this compound, the applications suggested are based on the structural analogies and functional groups present in the compound, which are known to influence such research activities .

properties

IUPAC Name

3-[(2-chlorobenzoyl)amino]-N-(2-methoxyphenyl)-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29ClN4O4/c1-41-29-11-5-4-9-25(29)34-31(39)21-13-14-28(26(16-21)35-32(40)23-7-2-3-8-24(23)33)36-17-20-15-22(19-36)27-10-6-12-30(38)37(27)18-20/h2-14,16,20,22H,15,17-19H2,1H3,(H,34,39)(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEVRLKZAFWHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)C6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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